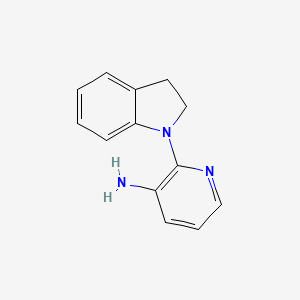

2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

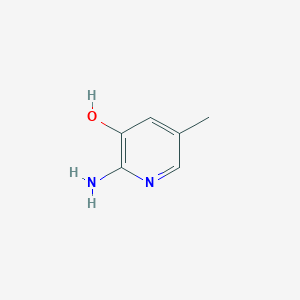

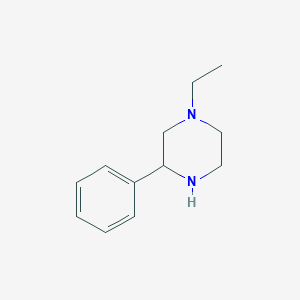

“2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine” is a chemical compound that belongs to the class of indoles . Indoles are important structural components presented in many natural products and biologically active compounds . This compound is also known by other names such as Indoline, 1-Azaindan, 2,3-Dihydroindole, 2,3-Dihydro-1H-Indole, Dihydroindole, Indolene .

Synthesis Analysis

The synthesis of 2,3-dihydroindoles usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .

Molecular Structure Analysis

The molecular structure of 2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine can be viewed using Java or Javascript . The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine include the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .

科学的研究の応用

Antiallergic Agents

A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides has been synthesized in the search for novel antiallergic compounds. One of these amides demonstrated significantly higher potency than astemizole in inhibiting histamine release, with potential implications for treating allergic conditions (Menciu et al., 1999).

Heterocyclic Chemistry

Research into the thermal reactions of 2-amino-3-vinylpyridines has led to the formation of new heterotetracyclic compounds, demonstrating the versatility of these substrates in synthesizing complex molecular structures (Ojea et al., 1993).

Antimicrobial Applications

The synthesis and antimicrobial evaluation of ethoxyphthalimide derivatized spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazol]-2(1H)-ones have been explored, showcasing the potential of these compounds in combating microbial infections (Thadhaney et al., 2010).

Cancer Treatment

Novel 3-(indol-3-yl)pyridine derivatives have been identified as inhibitors of Tryptophan 2,3-Dioxygenase (TDO-2), offering a new approach to cancer treatment. These compounds may also have applications in treating neurodegenerative disorders, chronic viral infections, depression, and obesity (Abdel-Magid, 2017).

Antitumor Properties

The regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones has been carried out, with some compounds exhibiting promising anti-tumor activity against various human tumor cell lines. This highlights the potential of these compounds in cancer research (Girgis, 2009).

Receptor Ligands

The synthesis and pharmacological evaluation of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole derivatives as 5-HT6 receptor ligands have been explored. These compounds show potent binding affinity, indicating potential applications in cognitive enhancement and psychiatric treatment (Nirogi et al., 2011).

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .

将来の方向性

2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

特性

IUPAC Name |

2-(2,3-dihydroindol-1-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c14-11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQRTPZZCMCRDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)

![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)